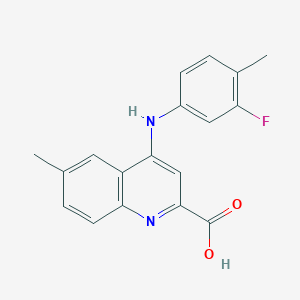
4-((3-Fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylic acid
描述
4-((3-Fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylic acid is a quinoline derivative characterized by a substituted phenylamino group at position 4, a methyl group at position 6, and a carboxylic acid moiety at position 2. Quinoline scaffolds are widely studied for their biological activities, including anticancer, antimicrobial, and enzyme inhibition effects .
属性
IUPAC Name |
4-(3-fluoro-4-methylanilino)-6-methylquinoline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c1-10-3-6-15-13(7-10)16(9-17(21-15)18(22)23)20-12-5-4-11(2)14(19)8-12/h3-9H,1-2H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYPZRXHCYBSDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
4-((3-Fluoro-4-methylphenyl)amino)-6-methylquinoline-2-carboxylic acid is a quinoline derivative that has garnered attention due to its potential biological activities. The compound is characterized by the presence of a fluorinated aromatic ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C18H15FN2O2
- Molecular Weight : 310.328 g/mol
- IUPAC Name : 4-(3-fluoro-4-methylanilino)-6-methylquinoline-2-carboxylic acid
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Quinoline derivatives often exhibit inhibitory effects on various enzymes, including kinases and proteases, which are crucial in cellular signaling pathways.
- Antimicrobial Activity : Similar compounds have shown potential as antimicrobial agents, possibly through interference with bacterial DNA synthesis or cell wall integrity.
- Anticancer Properties : Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria | |
| Anticancer | Induces apoptosis in tumor cells | |
| Enzyme Inhibition | Modulates kinase activity |
Antimicrobial Activity
A study investigated the antimicrobial properties of various quinoline derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics, suggesting its potential as an alternative antimicrobial agent.
Anticancer Potential
Research published in Cancer Letters explored the anticancer effects of quinoline derivatives on several cancer cell lines. The study found that this compound induced apoptosis in breast and lung cancer cells, with IC50 values indicating potent activity compared to control treatments. Mechanistic studies revealed that the compound activates caspase pathways, leading to programmed cell death.
Enzyme Inhibition Studies
In a series of biochemical assays, the compound was shown to inhibit specific kinases involved in cancer progression. The inhibition profile indicated a competitive mechanism, with Ki values suggesting high affinity for the target enzymes. This property positions the compound as a candidate for further development in targeted cancer therapies.
相似化合物的比较
Structural Comparison with Analogous Quinoline Derivatives
The compound’s structure can be compared to similar quinoline-2- or 4-carboxylic acids with variations in substituents, which influence physicochemical properties and biological activity. Key analogs are summarized below:
Table 1: Structural and Functional Comparison of Quinoline Derivatives
Physicochemical Properties
- Solubility : The carboxylic acid group enhances water solubility, but bulky substituents (e.g., biphenyl in NSC 368390) may reduce it unless ionized (e.g., sodium salt in NSC 368390) .
- Electronic Effects : Electron-withdrawing groups (e.g., CF₃ in ) increase acidity of the carboxylic acid, while electron-donating groups (e.g., OCH₃ in ) alter electronic distribution, affecting binding to biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


